4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Epigenetics LSD1/KDM1A Inhibition Cancer Therapeutics

Choose 4,5-Dimethyl-2-(piperazin-1-yl)thiazole (CAS 69389-13-5) for its confirmed LSD1 inhibitory activity (IC50 356nM) and >280-fold selectivity over MAO-A. Its predicted LogP (1.56-1.67) suggests optimal CNS permeability, while the defined pKa (8.48±0.10) supports rational salt screening and formulation development. A superior scaffold for SAR campaigns over unsubstituted analogs.

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 69389-13-5
Cat. No. B1357625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-2-(piperazin-1-yl)thiazole
CAS69389-13-5
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N2CCNCC2)C
InChIInChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3
InChIKeyXFKCBYOBDPYRRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-2-(piperazin-1-yl)thiazole: A Verifiable LSD1 Inhibitor Scaffold for Epigenetic and CNS Drug Discovery Procurement


4,5-Dimethyl-2-(piperazin-1-yl)thiazole (CAS 69389-13-5) is a heterocyclic small molecule comprising a 4,5-dimethyl-substituted thiazole core linked to a piperazine moiety . This compound is documented in authoritative databases as a confirmed ligand for Lysine-specific histone demethylase 1A (LSD1/KDM1A) with an in vitro IC50 of 356 nM, and it exhibits notable selectivity over the related flavin-dependent enzyme MAO-A [1]. Its predicted physicochemical profile—including a pKa of 8.48±0.10 and a LogP of approximately 1.56–1.67—provides a defined basis for solubility and permeability considerations in medicinal chemistry workflows .

Why 4,5-Dimethyl-2-(piperazin-1-yl)thiazole Cannot Be Substituted by Unsubstituted 2-(Piperazin-1-yl)thiazole Analogs


Generic substitution within the 2-(piperazin-1-yl)thiazole class is not scientifically justified due to the profound impact of thiazole ring substitution on both target engagement and physicochemical behavior. While the unsubstituted analog 2-(piperazin-1-yl)thiazole (CAS 42270-37-1) serves as a common building block, the introduction of the 4,5-dimethyl motif in 69389-13-5 fundamentally alters the electronic environment of the thiazole ring . This modification is associated with a dramatic shift in target selectivity: 69389-13-5 is a documented LSD1 inhibitor (IC50 = 356 nM) with >280-fold selectivity over MAO-A, whereas the unsubstituted scaffold is primarily reported for antimicrobial applications with no established LSD1 activity [1]. Furthermore, the 4,5-dimethyl substitution increases calculated LogP from approximately 0.95 to 1.56–1.67, significantly enhancing predicted membrane permeability and CNS drug-likeness .

Quantitative Differentiation Evidence for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in Epigenetic Inhibitor Procurement


LSD1 Inhibition Potency: Sub-Micromolar Activity Confirmed by Biochemical Assay

4,5-Dimethyl-2-(piperazin-1-yl)thiazole demonstrates direct, sub-micromolar inhibition of human recombinant LSD1. In a standardized biochemical assay measuring H2O2 production from a methylated peptide substrate, the compound exhibited an IC50 value of 356 nM after a 30-minute incubation period [1]. In contrast, the unsubstituted analog 2-(piperazin-1-yl)thiazole (CAS 42270-37-1) lacks any reported LSD1 inhibitory activity in public databases, highlighting the essential contribution of the 4,5-dimethyl substitution to target engagement [2].

Epigenetics LSD1/KDM1A Inhibition Cancer Therapeutics

Selectivity Profile: >280-Fold Discrimination Against MAO-A Off-Target

A critical differentiator in epigenetic probe and drug candidate selection is target selectivity. 4,5-Dimethyl-2-(piperazin-1-yl)thiazole exhibits a pronounced selectivity window against the related flavin-dependent amine oxidase MAO-A. In a parallel biochemical assay, the compound displayed an IC50 of 100,000 nM (>100 µM) for human MAO-A, compared to its 356 nM IC50 for LSD1, representing a >280-fold selectivity index [1]. This selectivity profile is a direct consequence of the 4,5-dimethylthiazole scaffold and contrasts with the lack of reported MAO-A interaction for the unsubstituted analog [2].

Selectivity MAO-A Off-Target Risk Mitigation

Physicochemical Differentiation: Enhanced Lipophilicity for CNS Drug Design

The 4,5-dimethyl substitution on the thiazole ring significantly alters the compound's physicochemical profile relative to the unsubstituted analog. The predicted LogP (XLogP3) for 4,5-dimethyl-2-(piperazin-1-yl)thiazole is approximately 1.56–1.67 [1], whereas the unsubstituted 2-(piperazin-1-yl)thiazole has a calculated LogP of 0.95 . This ~0.6–0.7 log unit increase in lipophilicity pushes the compound into the optimal LogP range (1–3) associated with improved blood-brain barrier permeability and CNS drug-likeness, a critical consideration for epigenetic targets like LSD1 that have neurological implications .

Lipophilicity CNS Penetration ADME Prediction

Defined Ionization State: pKa 8.48 Facilitates pH-Dependent Solubility and Formulation

The piperazine nitrogen of 4,5-dimethyl-2-(piperazin-1-yl)thiazole has a predicted pKa of 8.48±0.10 . This value is notably higher than the pKa of unsubstituted piperazine (pKa1 = 5.33, pKa2 = 9.73) and provides a defined basis for predicting the compound's ionization state under physiological and formulation-relevant pH conditions [1]. At pH 7.4, the compound exists predominantly in its protonated (cationic) form, which can be exploited for salt formation and solubility enhancement. This is in contrast to the 5,5-dimethyl-2-(piperazin-1-yl)-4,5-dihydrothiazole analog (CAS 303798-21-2), which has a predicted pKa of 9.59±0.40, suggesting different ionization behavior .

Ionization pKa Formulation Development

Synthetic Accessibility from Defined Precursor: 2-Bromo-4,5-dimethylthiazole

4,5-Dimethyl-2-(piperazin-1-yl)thiazole is synthesized via nucleophilic aromatic substitution of 2-bromo-4,5-dimethylthiazole with piperazine . This route is distinct from the synthesis of the unsubstituted analog, which typically employs 2-bromothiazole or 2-chlorothiazole [1]. The 4,5-dimethyl precursor (2-bromo-4,5-dimethylthiazole) is a well-established building block, enabling straightforward diversification of the piperazine nitrogen for library synthesis. In contrast, the 4,5-dihydrothiazole analog (CAS 303798-21-2) requires a different synthetic approach involving cyclization of a thioamide .

Synthetic Chemistry Building Block Medicinal Chemistry

Validated Application Scenarios for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole in Epigenetic and CNS Drug Discovery


LSD1 Inhibitor Hit-to-Lead Optimization in Oncology Epigenetics

The confirmed LSD1 inhibitory activity (IC50 = 356 nM) and selectivity over MAO-A (>280-fold) position 4,5-dimethyl-2-(piperazin-1-yl)thiazole as a validated starting point for hit-to-lead campaigns targeting LSD1 in cancer [1]. The compound's defined potency and selectivity profile, documented in BindingDB, enables medicinal chemists to initiate structure-activity relationship (SAR) studies with a quantifiable baseline, focusing on improving potency while maintaining the favorable selectivity window [2].

CNS-Penetrant Epigenetic Probe Development

The calculated LogP of 1.56–1.67 falls within the optimal range for blood-brain barrier permeability, making this compound a suitable scaffold for developing CNS-penetrant LSD1 inhibitors [3]. The >280-fold selectivity over MAO-A further supports its utility in neurological research by minimizing confounding effects from amine oxidase inhibition, which is particularly relevant for studies of LSD1's role in neurodevelopment and psychiatric disorders [2].

Physicochemical Property-Driven Formulation Studies

The precisely defined pKa of 8.48±0.10 provides a rational basis for salt screening and pH-solubility profiling during preclinical formulation development . Researchers can leverage this quantitative parameter to predict and optimize solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and to design stable formulations for in vivo pharmacokinetic studies, a practical advantage over analogs with less well-characterized ionization behavior .

Thiazole-Piperazine Library Synthesis and Diversification

The straightforward synthesis from 2-bromo-4,5-dimethylthiazole and piperazine, followed by functionalization of the free piperazine NH, enables efficient parallel library synthesis . This synthetic accessibility supports the rapid generation of structurally diverse analogs for SAR exploration, a key consideration for procurement in academic and industrial medicinal chemistry laboratories focused on epigenetic targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dimethyl-2-(piperazin-1-yl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.